A Technical Guide to Doxofylline-d6: Isotopic Labeling and Purity Assessment
A Technical Guide to Doxofylline-d6: Isotopic Labeling and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Doxofylline to yield its deuterated analogue, Doxofylline-d6. It details the synthetic methodologies, rigorous purity analysis protocols, and the underlying signaling pathways of the parent compound. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis where stable isotope-labeled internal standards are crucial.
Introduction to Doxofylline and its Deuterated Analogues
Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is structurally differentiated from theophylline by the presence of a dioxolane group at the N7 position, which is associated with a better safety profile, particularly a reduction in cardiac side effects.[1][2] The mechanism of action of Doxofylline is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][4][5] It also interacts with β2-adrenoceptors, contributing to its bronchodilatory and anti-inflammatory effects.[3][5][6]
Deuterated analogues of doxofylline, such as Doxofylline-d6, serve as invaluable tools in clinical and pre-clinical research. The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[7] The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug without altering its chemical properties.
Isotopic Labeling of Doxofylline
The synthesis of deuterated doxofylline analogues involves the use of deuterated starting materials in a "deuterated pool strategy".[7][8] For Doxofylline-d6, the labeling is typically introduced on the two methyl groups at the N1 and N3 positions of the xanthine ring. A general synthetic scheme is outlined below.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of Doxofylline-d6.
Caption: Synthetic workflow for Doxofylline-d6.
Experimental Protocol for Doxofylline-d6 Synthesis
The following protocol is a generalized procedure based on the synthesis of similar deuterated doxofylline analogues.[7][9]
Materials:
-
Theophylline-d6 (1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione)
-
2-Bromomethyl-1,3-dioxolane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide
-
Saturated brine solution
-
Absolute ethanol
Procedure:
-
To a reaction vessel, add Theophylline-d6, acetone, sodium hydroxide, and tetrabutylammonium bromide.
-
Stir the mixture for approximately 10 minutes.
-
Add 2-bromomethyl-1,3-dioxolane to the reaction mixture.
-
Reflux the mixture for several hours (e.g., 6.3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) using an appropriate mobile phase (e.g., acetone:dichloromethane = 3:1).[9]
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Wash the residue with a saturated brine solution.
-
Recrystallize the crude product from absolute ethanol to yield purified Doxofylline-d6.[9]
Purity Analysis of Doxofylline-d6
Ensuring the chemical and isotopic purity of Doxofylline-d6 is paramount for its use as an internal standard. A combination of chromatographic and spectrometric techniques is employed for this purpose.
Analytical Workflow
The following diagram outlines the typical workflow for the purity analysis of Doxofylline-d6.
Caption: Workflow for Doxofylline-d6 purity analysis.
Experimental Protocols for Purity Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of Doxofylline-d6 by separating it from any non-deuterated doxofylline and other impurities.
| Parameter | Method 1 | Method 2 |
| Column | ODS C18 (150 x 4.6 mm, 5 µm)[10] | Inertsil ODS (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate buffer (pH 3 with o-phosphoric acid) : Acetonitrile (50:50 v/v)[10] | 10mM Ammonium acetate : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min |
| Detection | UV at 257 nm[10] | UV at 220 nm |
| Column Temp. | Ambient[10] | 27°C |
| Run Time | - | 5 minutes |
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for both quantifying chemical purity and confirming isotopic enrichment.
| Parameter | Method 1 | Method 2 |
| LC System | API-3000 LC-MS/MS[11] | Shimadzu Nexera X2, 6500+ (SCIEX LC-MS/MS)[12] |
| Column | Amazon C18[11] | - |
| Mobile Phase | Formic acid (pH 2.5) : Acetonitrile (10:90, v/v)[11] | A: 0.1% Formic acid in Water; B: 100% Methanol[12] |
| Ionization | Electrospray Ionization (ESI)[11] | Atmospheric Pressure Chemical Ionization (APCI)[12] |
| Mode | Multiple Reaction Monitoring (MRM)[11] | - |
| Transitions | Doxofylline: m/z 267.5 -> 181.1[11] | Doxofylline: m/z 267.2 -> 181.1[12] |
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of Doxofylline-d6 and to verify the position of the deuterium labels. The absence of signals from the methyl protons at the N1 and N3 positions in the 1H NMR spectrum confirms successful deuteration.
| Parameter | Value |
| Instrument | Bruker Avance DRX-300 or similar[13] |
| Solvent | DMSO-d6[13] |
| Reference | Tetramethylsilane (TMS)[14] |
| Spectra | 1H NMR, 13C NMR[15] |
Quantitative Data Summary
The following table summarizes typical purity and isotopic enrichment data for Doxofylline-d6, based on a certificate of analysis.[16]
| Parameter | Specification |
| Chemical Name | 7-((1,3-Dioxolan-2-yl)methyl)-1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[16] |
| Molecular Formula | C11H8D6N4O4[16] |
| Molecular Weight | 272.29[16] |
| Appearance | White to off-white solid[16] |
| Purity (LCMS) | ≥ 99.57%[16] |
| Isotopic Enrichment | ≥ 99.7%[16] |
Signaling Pathway of Doxofylline
Understanding the mechanism of action of Doxofylline is essential for interpreting data from studies where its deuterated analogue is used. The primary signaling pathway involves the inhibition of phosphodiesterases and interaction with β2-adrenoceptors.
Doxofylline's Mechanism of Action
The following diagram illustrates the key signaling pathways affected by Doxofylline.
Caption: Doxofylline's mechanism of action.
Doxofylline exerts its therapeutic effects through a multi-faceted mechanism. It inhibits phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] This inhibition leads to an accumulation of intracellular cAMP. Simultaneously, Doxofylline interacts with and activates β2-adrenoceptors, which stimulates adenylate cyclase to produce more cAMP from ATP.[3][5][6] The elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscles and bronchodilation.[3] Additionally, Doxofylline has demonstrated anti-inflammatory properties, contributing to its overall therapeutic efficacy in respiratory diseases.[4][5]
Conclusion
Doxofylline-d6 is a critical tool for the accurate quantification of Doxofylline in biological matrices. Its synthesis through the incorporation of stable isotopes and subsequent rigorous purity analysis ensures its reliability as an internal standard. A thorough understanding of its synthesis, analytical characterization, and the pharmacological pathways of the parent compound, as detailed in this guide, is essential for its effective application in pharmaceutical research and development.
References
- 1. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Doxofylline synthesis - chemicalbook [chemicalbook.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
